2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone
Overview
Description
2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzimidazole ring substituted with a difluoromethyl group and a phenylethanone moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is to react benzimidazole with a difluoromethylating reagent, such as diiodomethane or diiodomethanesulfonamide, under suitable reaction conditions . This reaction is often carried out in the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process typically includes the formation of the benzimidazole core, followed by the introduction of the difluoromethyl group and the phenylethanone moiety. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions include benzimidazole N-oxides, alcohol derivatives, and various substituted benzimidazole compounds.
Scientific Research Applications
2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(difluoromethyl)-1H-benzimidazole: Lacks the phenylethanone moiety but shares the benzimidazole core with a difluoromethyl group.
2-(difluoromethyl)-1H-benzimidazole: Similar structure but without the phenylethanone group.
1-phenylethanone derivatives: Compounds with a phenylethanone moiety but different substituents on the benzimidazole ring.
Uniqueness
2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone is unique due to the presence of both the difluoromethyl group and the phenylethanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O/c17-16(18)20-13-9-5-4-8-12(13)19-15(20)10-14(21)11-6-2-1-3-7-11/h1-9,16H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBSVDFYTLCLJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N2C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183686 | |
Record name | 2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852940-48-8 | |
Record name | 2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852940-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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